molecular formula C6H2Cl2FNO2 B14196947 4,5-Dichloro-6-fluoro-nicotinic acid CAS No. 851386-27-1

4,5-Dichloro-6-fluoro-nicotinic acid

Cat. No.: B14196947
CAS No.: 851386-27-1
M. Wt: 209.99 g/mol
InChI Key: QRGANIVSJDGNGS-UHFFFAOYSA-N
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Description

4,5-Dichloro-6-fluoro-nicotinic acid is a halogenated derivative of nicotinic acid, characterized by the presence of chlorine and fluorine atoms on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-6-fluoro-nicotinic acid typically involves the halogenation of nicotinic acid derivatives. One common method includes the treatment of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of ammonium formate . This method ensures high yields and purity of the desired product.

Industrial Production Methods: Industrial production of this compound often employs large-scale halogenation reactions under controlled conditions to ensure consistency and efficiency. The use of advanced catalytic systems and optimized reaction parameters is crucial for achieving high throughput and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichloro-6-fluoro-nicotinic acid undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine and fluorine atoms on the pyridine ring can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or other alkoxides are commonly used.

    Catalysts: Palladium on carbon (Pd/C) is frequently employed in hydrogenation reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while hydrogenation can lead to the reduction of specific functional groups.

Scientific Research Applications

4,5-Dichloro-6-fluoro-nicotinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4,5-Dichloro-6-fluoro-nicotinic acid exerts its effects is primarily through its interaction with specific molecular targets. The presence of halogen atoms enhances its binding affinity to certain enzymes and receptors, influencing various biochemical pathways. For instance, its structural similarity to nicotinic acid allows it to interact with nicotinic acid receptors, potentially modulating lipid metabolism and other physiological processes .

Comparison with Similar Compounds

  • 2,6-Dichloro-5-fluoro-nicotinic acid
  • 5-Fluoro-6-(trifluoromethyl)nicotinic acid
  • 4,6-Dichloronicotinic acid

Comparison: 4,5-Dichloro-6-fluoro-nicotinic acid is unique due to the specific positioning of chlorine and fluorine atoms on the pyridine ring, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity patterns and binding affinities, making it a valuable compound for targeted applications in research and industry .

Properties

CAS No.

851386-27-1

Molecular Formula

C6H2Cl2FNO2

Molecular Weight

209.99 g/mol

IUPAC Name

4,5-dichloro-6-fluoropyridine-3-carboxylic acid

InChI

InChI=1S/C6H2Cl2FNO2/c7-3-2(6(11)12)1-10-5(9)4(3)8/h1H,(H,11,12)

InChI Key

QRGANIVSJDGNGS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=N1)F)Cl)Cl)C(=O)O

Origin of Product

United States

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